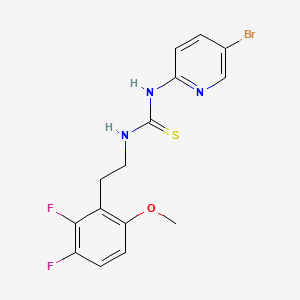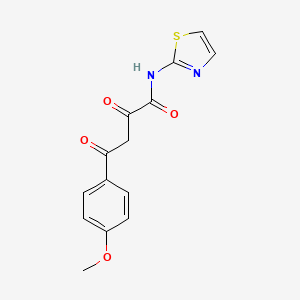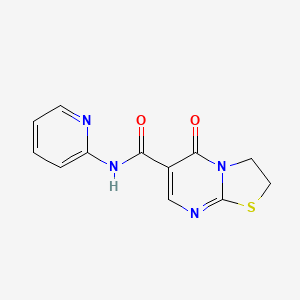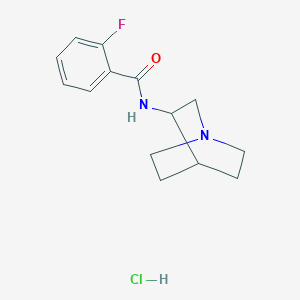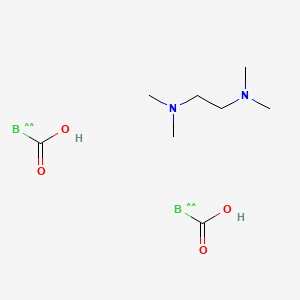
Tetramethylethylenediamine bis(carboxyborane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylethylenediamine bis(carboxyborane) is a chemical compound that combines the properties of tetramethylethylenediamine and carboxyborane
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylethylenediamine bis(carboxyborane) can be synthesized through the reaction of tetramethylethylenediamine with carboxyborane. The reaction typically involves the displacement of amine groups on the carboxyborane by tetramethylethylenediamine. This process can be carried out in solvents such as dimethylformamide or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of tetramethylethylenediamine bis(carboxyborane) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tetramethylethylenediamine bis(carboxyborane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The amine groups in tetramethylethylenediamine can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while reduction could produce boron-hydride derivatives.
Scientific Research Applications
Tetramethylethylenediamine bis(carboxyborane) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the synthesis of advanced materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of tetramethylethylenediamine bis(carboxyborane) involves its ability to form stable complexes with metal ions. The nitrogen atoms in tetramethylethylenediamine coordinate with metal ions, while the boron atoms in carboxyborane interact with other molecules. This dual functionality allows the compound to act as a versatile ligand in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine bis(carboxyborane): Similar structure but lacks the methyl groups on the nitrogen atoms.
Dimethylamine carboxyborane: Contains dimethylamine instead of tetramethylethylenediamine.
Ammonia carboxyborane: Uses ammonia as the amine component instead of tetramethylethylenediamine
Uniqueness
Tetramethylethylenediamine bis(carboxyborane) is unique due to its combination of tetramethylethylenediamine and carboxyborane, providing both bidentate ligand properties and boron chemistry. This makes it particularly useful in forming stable metal complexes and in applications requiring boron-containing compounds.
Properties
CAS No. |
72695-30-8 |
|---|---|
Molecular Formula |
C8H18B2N2O4 |
Molecular Weight |
227.87 g/mol |
InChI |
InChI=1S/C6H16N2.2CHBO2/c1-7(2)5-6-8(3)4;2*2-1(3)4/h5-6H2,1-4H3;2*(H,3,4) |
InChI Key |
BZVPBVCWMGKVJD-UHFFFAOYSA-N |
Canonical SMILES |
[B]C(=O)O.[B]C(=O)O.CN(C)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


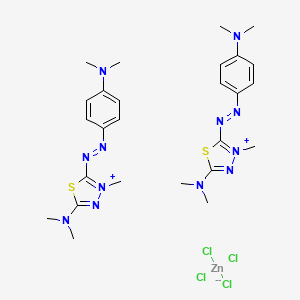
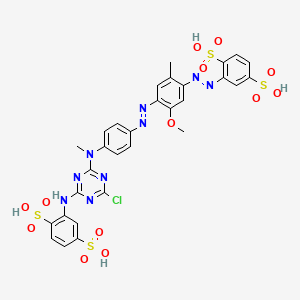
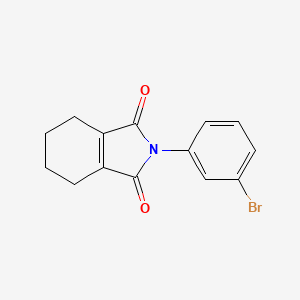
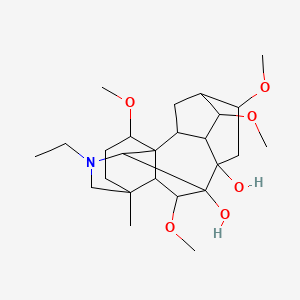

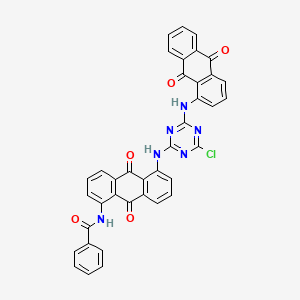

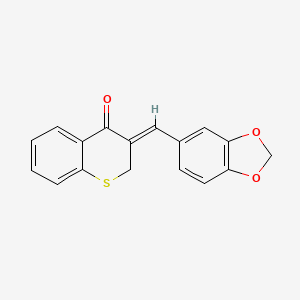
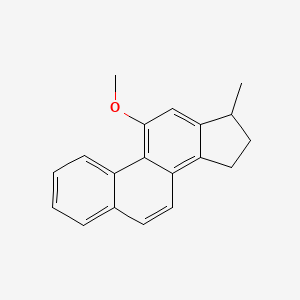
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)
